molecular formula C16H25NO2 B4402075 {4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol

{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol

Cat. No. B4402075
M. Wt: 263.37 g/mol
InChI Key: NTULNCAIXJFPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. It belongs to the class of compounds known as β-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, angina, and heart failure.

Mechanism of Action

{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol exerts its pharmacological effects by blocking the β-adrenergic receptors. These receptors are responsible for regulating the sympathetic nervous system, which controls heart rate, blood pressure, and other physiological functions. By blocking these receptors, this compound reduces the sympathetic activity, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure, which makes it a potential candidate for the treatment of hypertension and angina. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using {4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol in lab experiments is its well-established pharmacological profile. Its mechanism of action and physiological effects have been extensively studied, which makes it a reliable tool for investigating the role of β-adrenergic receptors in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. As a β-adrenergic receptor antagonist, it may also interact with other receptors and pathways, leading to unintended effects.

Future Directions

There are several future directions for the research on {4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol. One potential direction is to investigate its potential as a treatment for inflammatory diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various inflammatory conditions, such as arthritis, asthma, and inflammatory bowel disease. Another potential direction is to investigate its potential as a treatment for heart failure. Its ability to reduce heart rate and blood pressure may make it useful in the treatment of this condition. Finally, further studies are needed to investigate its potential for off-target effects and to identify any potential drug interactions.

Scientific Research Applications

{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol has been extensively studied for its potential pharmacological applications. It has been shown to have β-adrenergic receptor antagonist activity, which makes it a potential candidate for the treatment of hypertension, angina, and heart failure. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

[4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-7-10-17(11-8-14)9-2-12-19-16-5-3-15(13-18)4-6-16/h3-6,14,18H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTULNCAIXJFPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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